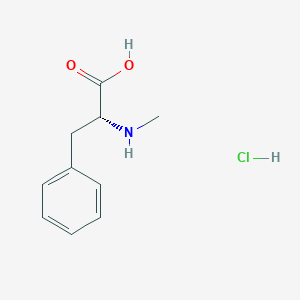

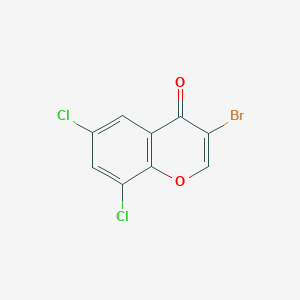

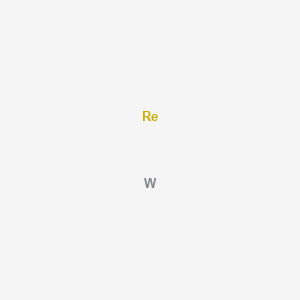

![molecular formula C16H21NO2 B6333195 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid CAS No. 1480538-26-8](/img/structure/B6333195.png)

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride, a related compound, is 1S/C9H15NO2.ClH/c11-8(12)7-5-10-6-9(7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride, a related compound, is a white solid . Its molecular weight is 205.68 .Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Evaluation

One study focused on the synthesis of spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid. These compounds, including spiro[4.6]undecane-2-carboxylic acid, were evaluated for their anticonvulsant activity. The research aimed to understand the role of the carboxylic acid group in valproic acid by testing carbocyclic spiranes known to resist metabolic alteration. The study found that spiro[4.6]undecane-2-carboxylic acid displayed significant anticonvulsant activity in certain evaluations, although it did not provide adequate protection against maximal electroshock seizures in mice (Scott et al., 1985).

Bulky Proline Analogues Synthesis

Another research explored the synthesis of unnatural amino acids, such as spiro[4.n]-2-aza-alkan-carboxylic acids, which are considered bulky proline analogues with increased lipophilicity. These compounds are synthesized from cyclic nitriles via alkylation with bromoacetaldehyde acetals, reduction to the corresponding amine, cyclisation to the imine, and subsequent Strecker synthesis (Teetz & Gaul, 1984).

Spiroheterocyclic Naphthenes as Azo Dyes

Research on spiroheterocyclic system led to the synthesis of novel azo dyes through diazotization of 4-amino benzene-4'-(substituted heterocyclo) sulphonamide derivatives and coupling with 1-oxa-4-thia-spiro[4,4]nonan-2-one. These compounds were tested for antimicrobial activity, demonstrating the potential of spiroheterocyclic compounds in developing new antimicrobial agents (Awad et al., 2007).

Ring Opening Reactions and Novel Syntheses

A study on ring opening reactions of 6-oxo-substituted spiro-pyrrolidinediones led to the synthesis of 4-substituted-1,5-dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles, showcasing the chemical versatility of spiro compounds in organic synthesis (Emerson et al., 1998).

Safety and Hazards

The safety information for 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride, a related compound, is available in its Material Safety Data Sheet (MSDS) . For specific safety and hazard information about 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid, it would be best to refer to its specific MSDS or consult with a chemical safety expert.

Propiedades

IUPAC Name |

2-benzyl-2-azaspiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(19)14-11-17(10-13-6-2-1-3-7-13)12-16(14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMRJOTVUFHYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

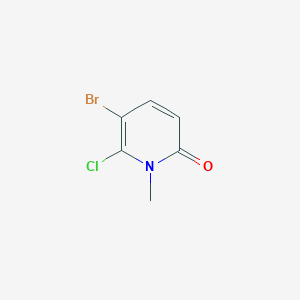

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

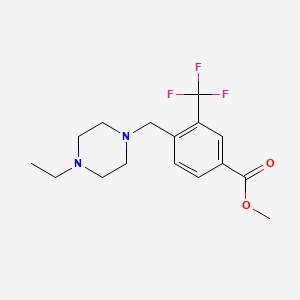

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)